molecular formula C21H15NO2 B12842830 4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile

4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B12842830
M. Wt: 313.3 g/mol
InChI Key: WZLZNMYAVRKIKN-UHFFFAOYSA-N
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Description

4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a benzyloxy group, a formyl group, and a carbonitrile group attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carbonitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a Williamson ether synthesis, where a phenol reacts with benzyl bromide in the presence of a base.

    Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the biphenyl compound reacts with DMF and POCl3.

    Cyanation: The carbonitrile group can be introduced through a Sandmeyer reaction, where the corresponding diazonium salt reacts with copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: 4’-(Benzyloxy)-3’-carboxy[1,1’-biphenyl]-4-carbonitrile.

    Reduction: 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-amine.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carbonitrile is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: Used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrophobic interactions, while the formyl and carbonitrile groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxyphenylacetic acid: Similar structure but with an acetic acid group instead of a formyl and carbonitrile group.

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a carbonitrile group.

Uniqueness

4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carbonitrile is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

4-(3-formyl-4-phenylmethoxyphenyl)benzonitrile

InChI

InChI=1S/C21H15NO2/c22-13-16-6-8-18(9-7-16)19-10-11-21(20(12-19)14-23)24-15-17-4-2-1-3-5-17/h1-12,14H,15H2

InChI Key

WZLZNMYAVRKIKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=C(C=C3)C#N)C=O

Origin of Product

United States

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